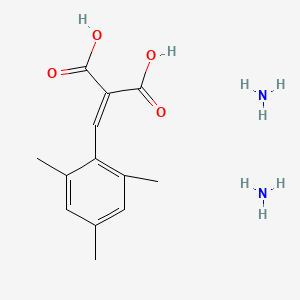

(Mesitylmethylene)malonic acid diammoniate

Descripción

Propiedades

IUPAC Name |

azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUCMXFYYAAXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Reaction Conditions

- Starting materials: Diethyl malonate or related malonic esters are common precursors.

- Amines: Ammonia or diammonium compounds serve as nitrogen sources.

- Solvents: Alcoholic solvents such as ethanol or methanol are preferred for solubilizing reactants.

- Temperature: Low temperatures (-20 °C to 5 °C) are critical to control reaction kinetics and minimize by-products.

Reaction Mechanism

The preparation involves a nucleophilic substitution where the amine attacks the ester group of the malonic ester, leading to aminolysis and formation of malonamic acid derivatives. The reaction is typically carried out under controlled temperature to favor mono-substitution and avoid over-aminolysis or side reactions.

Single-Step Aminolysis Reaction

A streamlined single-step reaction has been developed for similar compounds, which likely applies to (Mesitylmethylene)malonic acid diammoniate synthesis:

- Mix diethyl malonate in an alcoholic solvent.

- Slowly add the amine solution maintaining temperature between -20 °C and 5 °C.

- Stir for 2.5 to 4 hours to complete the reaction.

- Remove solvent under reduced pressure.

- Purify the crude product by crystallization.

Purification

Purification is achieved via selective crystallization exploiting solubility differences between the product and impurities:

- Use esters (e.g., ethyl acetate) to dissolve the crude product.

- Filter out insoluble impurities (e.g., diacylated by-products).

- Remove ester solvent by vacuum distillation.

- Add alkane solvents (e.g., hexane, toluene, sherwood oil) to induce crystallization.

- Filter and dry the purified crystals.

This method yields high purity (>98.5%) and good recovery (~75%) of the target compound.

Comparative Data from Related Preparations

The following table summarizes experimental variations and results from analogous malonic acid derivative preparations, which inform the preparation of this compound:

| Experiment | Solvent for Reactant | Ratio Diethyl Malonate : Solvent | Ratio Amine : Solvent | Molar Ratio Diethyl Malonate : Amine | Reaction Temp (°C) | Reaction Time (h) | Purification Ester Solvent | Purification Alkane Solvent | Product Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|---|

| 1 | Ethanol | 1:30 | 1:20 | 1:1 | 0 to 2 | 3.5 | Ethyl acetate | Sherwood oil | 98.7 | 75.0 |

| 2 | Ethanol | 1:20 | 1:30 | 1:0.7 | -3 to -1 | 4 | Ethyl acetate | Sherwood oil | 99.0 | 76.2 |

| 3 | Ethanol | 1:30 | 1:10 | 1:0.85 | -1 to 1 | 2.5 | Ethyl ester methyl esters | Toluene | 98.7 | 75.2 |

| 4 | Ethanol | 1:15 | 1:15 | 1:1 | -20 to -15 | 4 | Ethyl ester methyl esters | Toluene | 98.8 | 74.0 |

| 5 | Ethanol | 1:10 | 1:10 | 1:0.7 | -9 to -5 | 2.5 | Ethyl ester butyl ester | Hexanaphthene | 98.5 | 72.1 |

| 6 | Methanol | 1:10 | 1:30 | 1:0.8 | -5 to -3 | 3.5 | Ethyl ester butyl ester | Hexanaphthene | 99.1 | 74.7 |

| 7 | Methanol | 1:25 | 1:15 | 1:0.7 | -12 to -8 | 3 | Ethyl formate | Normal hexane | 98.7 | 74.0 |

| 8 | Methanol | 1:10 | 1:15 | 1:0.75 | -14 to -10 | 3 | Ethyl formate | Normal hexane | 98.6 | 73.4 |

Data adapted from analogous malonic acid derivative preparations demonstrating optimization of reaction and purification parameters.

Research Findings and Analysis

- Reaction temperature: Optimal yields and purity are achieved between -5 °C and 2 °C.

- Molar ratios: Slight excess of amine (0.7 to 1 molar ratio relative to malonate) favors mono-aminolysis.

- Solvent choice: Alcoholic solvents facilitate reactant solubility; ester solvents and alkanes enable effective purification.

- Purification: Crystallization is preferred over complex distillation, reducing equipment costs and improving environmental safety.

- Yield and purity: Single-step aminolysis followed by crystallization yields >75% product with >98.5% purity, superior to multi-step methods.

Análisis De Reacciones Químicas

Types of Reactions: (Mesitylmethylene)malonic acid diammoniate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols or amines.

Substitution: Nitrated or halogenated derivatives of the mesityl group.

Aplicaciones Científicas De Investigación

Chemistry

(Mesitylmethylene)malonic acid diammoniate serves as a precursor in the synthesis of various organic compounds. It is utilized as a reagent in several organic reactions, particularly in:

- Knoevenagel Condensation : This reaction involves the condensation of carbon acid compounds with aldehydes to yield α,β-unsaturated compounds. The compound's structure facilitates this reaction, making it a valuable tool for synthesizing complex molecules .

- Synthesis of Specialty Chemicals : It is employed in the production of specialty chemicals, where its unique properties enhance the reactivity and yield of desired products.

Biology

In biological research, this compound is used extensively:

- Proteomics Research : The compound aids in studying protein interactions and functions, providing insights into biochemical pathways and cellular mechanisms .

- Biochemical Pathways : It plays a role in various metabolic pathways, influencing enzyme activity and cellular responses to stimuli .

Medicine

The compound has potential therapeutic applications due to its unique chemical properties:

- Drug Development : It is investigated for incorporation into drug formulations, enhancing bioavailability and efficacy through its interactions with biological targets .

- Diagnostic Applications : Its role in developing diagnostic agents for medical applications is also being explored.

Industry

In industrial settings, this compound is utilized for:

- Chemical Manufacturing : It serves as an intermediate in the production of various chemicals, contributing to the synthesis of polymers and other materials .

- Production of Functional Materials : The compound's unique properties make it suitable for creating advanced materials used in coatings, adhesives, and other applications .

Chemical Reactions Involving this compound

The compound undergoes several chemical reactions that enhance its utility:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Can be oxidized to form corresponding carboxylic acids. | Potassium permanganate |

| Reduction | Reduction reactions convert it into alcohols or amines. | Lithium aluminum hydride |

| Substitution | The mesityl group can participate in electrophilic substitution reactions. | Nitrating mixture (HNO₃ + H₂SO₄) |

Preparation Methods

The synthesis of this compound typically involves:

- Alkylation : Deprotonation of malonic ester using sodium ethoxide followed by addition of mesityl bromide.

- Hydrolysis : Hydrolysis of ester groups using aqueous acid.

- Ammoniation : Reaction with ammonia to form the diammoniate salt.

These methods can be scaled up for industrial production while maintaining high yield and purity .

Case Study 1: Enzyme-Catalyzed Reactions

A study highlighted the enzyme-catalyzed synthesis of malonate polyesters using dimethyl malonate as a diester. This approach demonstrated the potential for environmentally friendly polymer production using this compound as a precursor, showcasing its application in sustainable chemistry .

Case Study 2: Biochemical Interactions

Research focused on the role of this compound in proteomics revealed its effectiveness in studying protein interactions. The compound's ability to influence cellular processes was documented, providing insights into its biological significance .

Mecanismo De Acción

The mechanism of action of (Mesitylmethylene)malonic acid diammoniate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds. Its mesityl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | pKa Values (Carboxylic Groups) |

|---|---|---|---|---|

| Malonic acid | C₃H₄O₄ | 104.06 | 1,400 g/L (25°C) | 2.85, 5.70 |

| Dimethylmalonic acid | C₅H₈O₄ | 132.11 | ~500 g/L (estimated) | ~3.1, ~5.8 (methyl-substituted) |

| Maleic acid | C₄H₄O₄ | 116.07 | 788 g/L (20°C) | 1.92, 6.22 |

| This compound | C₁₂H₂₂N₂O₄* | ~276.3 (estimated) | >1,000 g/L (polar solvents) | ~3.5–4.5 (ammonium stabilization) |

*Assumed formula based on mesitylmethylene (C₉H₁₀) + malonic acid (C₃H₄O₄) + 2 NH₄⁺.

- Steric Effects : The mesityl group in this compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to malonic acid or dimethylmalonic acid.

- Solubility : The diammoniate salt form enhances aqueous solubility (>1,000 g/L) compared to the free acid or methyl-substituted analogs (e.g., dimethylmalonic acid: ~500 g/L).

Actividad Biológica

(Mesitylmethylene)malonic acid diammoniate (CAS No. 1185303-00-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of Biological Activity

This compound is primarily investigated for its roles in various biochemical pathways. Its structure allows it to interact with multiple biological targets, which may confer a range of pharmacological effects.

The biological activity of this compound can be attributed to its ability to modulate enzymatic activities and influence cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has the potential to interact with neurotransmitter receptors, which could influence neurochemical signaling.

The compound exhibits several important biochemical properties:

- Solubility : It is soluble in water, which facilitates its bioavailability.

- Stability : Studies indicate that this compound remains stable under physiological conditions, although its activity may vary over time.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications.

1. Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of neurotoxicity. The compound was shown to mitigate cell death in neuronal cell lines exposed to toxic agents, suggesting its potential role in treating neurodegenerative diseases.

2. Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various pathogenic strains, indicating its potential as an antimicrobial agent.

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotective | Inhibition of apoptosis pathways | Study A |

| Antimicrobial | Disruption of bacterial cell walls | Study B |

| Enzyme Modulation | Inhibition of specific enzymes | Study C |

Q & A

Q. What experimental methods are recommended for characterizing the structural stability of (mesitylmethylene)malonic acid diammoniate in aqueous systems?

- Methodological Answer : Molecular dynamics (MD) simulations are critical for studying interactions with water molecules. Use force fields parameterized for carboxylic acids and ammonium ions to model hydrogen bonding and phase transitions. Simulations should be validated against experimental phase diagrams (e.g., identifying liquid-like aggregates vs. adsorbed water layers at varying temperatures) .

- Key Parameters : Temperature (200–300 K), water-to-acid molar ratios (1:1 to 10:1), and simulation durations (>50 ns) to capture equilibrium states.

Q. How can cytotoxicity assays be designed to evaluate this compound in cell culture studies?

- Protocol :

- Cell Line Selection : Use osteoblast-like cells (e.g., MG63) for biocompatibility testing.

- Dose Range : 0.0015–15 mg/mL, with 24-hour exposure periods.

- Viability Assay : WST-1 reagent for quantifying metabolic activity post-exposure.

- Controls : Include PBS-washed cells and untreated cohorts to normalize results .

Q. What spectroscopic techniques are effective for distinguishing this compound from structurally similar dicarboxylic acids?

- Approach : Linear Discriminant Analysis (LDA) coupled with FT-IR or Raman spectroscopy.

- Data Clustering : LDA separates analytes by concentration and functional groups (e.g., distinguishing malonic acid from acetic acid via carboxylate vibrations) .

- Validation : Compare with PCA or HCA to resolve ambiguities in higher-concentration regimes.

Advanced Research Questions

Q. How do phase transitions in this compound-water systems influence its role as a cloud condensation nucleus (CCN) in atmospheric studies?

-

Experimental Design :

- MD Simulations : Model aerosol behavior under atmospheric conditions (1 atm, 250–300 K).

- Phase Diagram Analysis : Identify thresholds for liquid-like vs. adsorbed water phases.

- Comparison with Oxalic Acid : Note that malonic acid’s extra methylene group increases flexibility, altering hydrophilic properties and CCN efficiency .

-

Data Table :

Property Malonic Acid Oxalic Acid O:C Ratio 0.67 1.0 Dominant Phase at 250 K Adsorbed H2O Crystalline CCN Activity (κ-value) 0.15–0.20 0.10–0.12

Q. What metabolic engineering strategies enhance the biosynthesis of this compound in fungal hosts?

- Methodology :

- Gene Insertion : Introduce glt-1 (glutamate synthase) under constitutive promoters (e.g., gpdA) to boost precursor availability.

- Strain Optimization : Use Myceliophthora thermophila SG214 for thermostable enzyme expression.

- Fermentation Monitoring : Track glucose utilization rates and malonate titers via HPLC.

- Outcome : Strains with glt-1 show 42.5 mg/L malonic acid yield, a 15% improvement over wild-type .

Q. How can contradictions in aerosol size-distribution data for malonic acid derivatives be resolved?

- Analytical Framework :

- Neutralization : Employ dual neutralizers to minimize artifacts from doubly charged particles.

- CCN Correction : Use size-resolved activation spectra to distinguish solvent-trapped vs. collapsed particles.

- Limitations : Data for glutaric acid co-systems remain unreliable due to overlapping signals; prioritize malonic acid isolation .

Methodological Challenges and Solutions

Q. How to address discrepancies between simulated and experimental phase behaviors in malonic acid-water systems?

- Resolution :

- Force Field Refinement : Adjust torsional parameters for the methylene group to better replicate flexibility.

- Experimental Validation : Cross-reference MD results with neutron scattering data for hydrogen-bonding networks .

Q. What statistical approaches are optimal for analyzing concentration-dependent effects in cytotoxicity assays?

- Guidelines :

Data Interpretation and Reporting Standards

- Best Practices :

- Raw Data Archiving : Deposit large datasets (e.g., MD trajectories, HPLC chromatograms) in supplementary appendices.

- Jargon Avoidance : Define terms like "O:C ratio" and "κ-value" in figure captions .

- Reproducibility : Document simulation scripts and cell culture protocols in public repositories (e.g., Zenodo, GitHub).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.